molecular formula C15H15FN2O3S B4438436 N-(3-fluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide

N-(3-fluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide

Cat. No. B4438436
M. Wt: 322.4 g/mol
InChI Key: DCPBRFZJBQZJHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as BAY 43-9006 or Sorafenib, and it has been extensively studied for its anticancer properties.

Mechanism of Action

Sorafenib works by inhibiting the activity of several kinases involved in cancer cell proliferation and angiogenesis. It targets the RAF/MEK/ERK pathway, which is involved in cell growth and survival. Sorafenib also inhibits the VEGFR and PDGFR pathways, which are involved in angiogenesis.
Biochemical and Physiological Effects:
Sorafenib has been shown to induce apoptosis in cancer cells and inhibit their proliferation. It also inhibits angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to cancer cells. Sorafenib has been found to have minimal toxicity in normal cells.

Advantages and Limitations for Lab Experiments

Sorafenib has several advantages as a research tool. It is a potent inhibitor of several kinases involved in cancer cell proliferation and angiogenesis, making it a valuable tool for studying these pathways. It has also been extensively studied in clinical trials, providing a wealth of information on its pharmacokinetics and pharmacodynamics.
However, there are also limitations to the use of Sorafenib in lab experiments. It is a relatively expensive compound, which may limit its accessibility for some researchers. Additionally, Sorafenib has been found to have off-target effects, which may complicate its use as a research tool.

Future Directions

There are several future directions for the study of Sorafenib. One area of interest is the development of new Sorafenib derivatives with improved potency and selectivity. Another area of interest is the identification of biomarkers that can predict response to Sorafenib treatment in cancer patients. Finally, there is ongoing research into the use of Sorafenib in combination with other drugs for the treatment of cancer.

Scientific Research Applications

N-(3-fluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide has been extensively studied for its anticancer properties. It has been found to inhibit the growth of various cancer cells, including hepatocellular carcinoma, renal cell carcinoma, and melanoma. Sorafenib works by inhibiting the activity of several kinases involved in cancer cell proliferation and angiogenesis.

properties

IUPAC Name

N-(3-fluorophenyl)-3-(methanesulfonamido)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3S/c1-10-6-7-11(8-14(10)18-22(2,20)21)15(19)17-13-5-3-4-12(16)9-13/h3-9,18H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPBRFZJBQZJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)F)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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